8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one
Description
The compound 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one is a synthetic coumarin derivative with structural modifications designed to enhance its pharmacological and physicochemical properties. Coumarins, a class of benzopyrones, are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The target molecule features:
- 8-Methoxy group: Enhances lipophilicity and membrane permeability compared to unsubstituted coumarins.
- Sulfonyl-linked 1-methylimidazole: A polar, electron-withdrawing group that may improve solubility and modulate enzyme interactions (e.g., kinase inhibition).
Structural characterization of such compounds often employs X-ray crystallography tools like the SHELX program suite, widely used for small-molecule refinement .
Properties
IUPAC Name |
8-methoxy-3-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-22-11-8-21-20(22)30(26,27)14-6-9-23(10-7-14)18(24)15-12-13-4-3-5-16(28-2)17(13)29-19(15)25/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIWQVJKDALRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the methoxy group: This step usually involves methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the piperidine moiety: This step involves the formation of an amide bond between the chromen-2-one core and the piperidine derivative.
Incorporation of the imidazole ring: This is typically done through sulfonylation reactions, where the imidazole ring is introduced via sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl imidazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one exhibit significant anticancer properties. For instance, studies indicate that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that related compounds displayed IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer potential .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The presence of the imidazole ring is known to enhance antimicrobial activity against various pathogens.
Data Table: Antimicrobial Activity
Antifungal Activity
In addition to antibacterial properties, this compound has shown efficacy against fungal infections. The sulfonamide group is believed to play a crucial role in enhancing antifungal activity.
Case Study:
Research indicates that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) significantly lower than commercial antifungal agents like fluconazole .
Mechanism of Action
The mechanism of action of 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s sulfonyl imidazole moiety is crucial for its binding affinity and specificity. It can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations :
- Piperidine Derivatives: The target’s piperidine-sulfonyl-imidazole group contrasts with simpler piperidine substituents (e.g., phenethyl in Compound 8b ).
- Methoxy vs. Chloro : The 8-methoxy group in the target may offer better metabolic stability than the chloro substituent in Compound 8b, which could influence toxicity profiles.
Imidazole-Containing Analogues
Table 2: Imidazole/Sulfonyl Group Comparisons
Key Observations :
- Sulfonyl vs.
- Imidazole Positioning : The 1-methylimidazole in the target avoids metabolic N-demethylation issues seen in unsubstituted imidazoles, a strategy aligned with modern drug design principles.
Biological Activity
The compound 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Structural Features
- Chromone Core : The compound features a chromone backbone, which is known for various biological activities including anti-inflammatory and anticancer effects.
- Piperidine Ring : The presence of the piperidine moiety contributes to its pharmacological properties, often enhancing bioactivity through interactions with biological targets.
- Sulfonamide Group : The sulfonyl group is associated with diverse biological activities, including antibacterial and anticancer effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of coumarin have shown promising results in inducing apoptosis and cell cycle arrest in cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of similar coumarin derivatives, it was found that:
- Cell Lines Tested : B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer).
- Results : Compounds displayed apoptosis rates between 40% and 85%. The most effective compounds led to significant cell-cycle arrest in the G0/G1 phase, indicating their potential as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (hCA I and II).
Inhibition Data
- Ki Values :
- hCA I:
- hCA II:
These values suggest that the compound is a potent inhibitor of these metalloenzymes, which play crucial roles in physiological processes and are implicated in tumorigenesis .
Antimicrobial Activity
Compounds containing piperidine and sulfonamide functionalities have demonstrated antimicrobial properties. A related study highlighted that derivatives with these moieties exhibited significant antibacterial activity against several strains, suggesting a broad spectrum of antimicrobial efficacy.
Antibacterial Activity Results
| Compound | IC50 (µM) | Target Bacteria |
|---|---|---|
| Compound A | 2.14 | E. coli |
| Compound B | 1.13 | S. aureus |
| Compound C | 6.28 | P. aeruginosa |
These results indicate that modifications to the piperidine structure can enhance antibacterial potency .
The biological activity of the compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Interaction : The inhibition of carbonic anhydrases disrupts tumor-related metabolic processes, providing a therapeutic avenue for cancer treatment.
- Antimicrobial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, which is critical for bacterial growth and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
